molecular formula C24H27N5O2 B2832968 2-{[6-METHYL-2-(4-PHENYLPIPERAZIN-1-YL)PYRIMIDIN-4-YL]OXY}-N-(3-METHYLPHENYL)ACETAMIDE CAS No. 1226451-52-0

2-{[6-METHYL-2-(4-PHENYLPIPERAZIN-1-YL)PYRIMIDIN-4-YL]OXY}-N-(3-METHYLPHENYL)ACETAMIDE

Cat. No.: B2832968
CAS No.: 1226451-52-0
M. Wt: 417.513
InChI Key: XJPSDTGXHFZMKY-UHFFFAOYSA-N
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Description

2-{[6-METHYL-2-(4-PHENYLPIPERAZIN-1-YL)PYRIMIDIN-4-YL]OXY}-N-(3-METHYLPHENYL)ACETAMIDE: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring, a pyrimidine ring, and a phenyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-METHYL-2-(4-PHENYLPIPERAZIN-1-YL)PYRIMIDIN-4-YL]OXY}-N-(3-METHYLPHENYL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the piperazine and pyrimidine rings, followed by their coupling with the phenyl group. The final step involves the introduction of the acetamide group. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[6-METHYL-2-(4-PHENYLPIPERAZIN-1-YL)PYRIMIDIN-4-YL]OXY}-N-(3-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.

    Substitution: Replacement of one functional group with another, which can occur under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a critical role in determining the reaction pathway and product yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to the formation of various substituted acetamide compounds.

Scientific Research Applications

2-{[6-METHYL-2-(4-PHENYLPIPERAZIN-1-YL)PYRIMIDIN-4-YL]OXY}-N-(3-METHYLPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[6-METHYL-2-(4-PHENYLPIPERAZIN-1-YL)PYRIMIDIN-4-YL]OXY}-N-(3-METHYLPHENYL)ACETAMIDE stands out due to its unique combination of structural features, which confer specific chemical and biological properties

Biological Activity

The compound 2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-(3-methylphenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound includes a pyrimidine ring, a piperazine group, and an acetamide linkage, which contribute to its biological activity. The molecular formula is C20H26N4O2C_{20}H_{26}N_{4}O_{2}, and it has unique characteristics that may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound may exhibit several pharmacological effects, including:

  • Anticonvulsant Activity : Similar compounds have shown effectiveness in animal models for epilepsy, particularly through mechanisms involving sodium channel modulation .
  • Anti-inflammatory Effects : The compound may inhibit specific enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
  • Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound might possess antimicrobial activity against various pathogens.

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : The compound may interact with enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), leading to reduced inflammatory mediator production.
  • Receptor Modulation : It could bind to neurotransmitter receptors (e.g., serotonin or dopamine receptors), influencing neurotransmission and potentially providing therapeutic effects in neurological disorders.
  • Ion Channel Interaction : As observed with similar compounds, this molecule may modulate voltage-gated sodium channels, contributing to its anticonvulsant properties .

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds:

Anticonvulsant Studies

A study evaluated various N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives for their anticonvulsant properties. The results indicated that certain derivatives exhibited significant protection in maximal electroshock (MES) tests, with some compounds showing delayed onset but prolonged action . This suggests that the structural features of the piperazine and pyrimidine moieties are crucial for enhancing anticonvulsant activity.

Anti-inflammatory Research

Research on similar acetamides has demonstrated their ability to inhibit COX enzymes, leading to decreased prostaglandin synthesis. This mechanism is vital for developing anti-inflammatory drugs targeting chronic conditions like arthritis.

Antimicrobial Activity

Preliminary tests on related compounds suggest potential antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The presence of the piperazine moiety is often linked to enhanced membrane permeability, allowing better access to intracellular targets in pathogens.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AnticonvulsantN-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamideSignificant protection in MES tests
Anti-inflammatoryVarious acetamidesInhibition of COX enzymes
AntimicrobialPiperazine derivativesEfficacy against multiple pathogens

Properties

IUPAC Name

N-(3-methylphenyl)-2-[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2/c1-18-7-6-8-20(15-18)26-22(30)17-31-23-16-19(2)25-24(27-23)29-13-11-28(12-14-29)21-9-4-3-5-10-21/h3-10,15-16H,11-14,17H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJPSDTGXHFZMKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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